FLT3 Co-Inhibition Profile: JNJ-47117096 Displays Sub-Nanomolar Equipotency, Distinct from Highly Selective MELK Probes
JNJ-47117096 hydrochloride demonstrates a unique selectivity signature characterized by equipotent inhibition of both MELK (IC50 = 23 nM) and FLT3 (IC50 = 18 nM), resulting in a MELK/FLT3 selectivity ratio of approximately 0.78 . This profile sharply contrasts with the highly selective MELK inhibitor NVS-MELK8a, which exhibits a MELK/FLT3 selectivity window of ~90-fold (MELK IC50 = 2 nM vs. FLT3 IC50 = 180 nM) [1]. In a panel of 235 kinases screened at 1 μM, JNJ-47117096 inhibited only 6 kinases by >50%, with FLT3 (IC50 = 18 nM) being the most potently inhibited off-target . For investigators whose experimental systems require concurrent inhibition of MELK and FLT3—or conversely, those requiring MELK inhibition with minimal FLT3 engagement—this differential selectivity profile constitutes a critical decision point in compound selection.
| Evidence Dimension | Biochemical inhibition potency and selectivity ratio (MELK vs. FLT3) |
|---|---|
| Target Compound Data | MELK IC50 = 23 nM; FLT3 IC50 = 18 nM; MELK/FLT3 selectivity ratio = 0.78 (equipotent) |
| Comparator Or Baseline | NVS-MELK8a: MELK IC50 = 2 nM; FLT3 IC50 = 180 nM; MELK/FLT3 selectivity ratio = ~90-fold |
| Quantified Difference | JNJ-47117096 is equipotent for MELK and FLT3 (ratio = 0.78); NVS-MELK8a is 90-fold selective for MELK over FLT3 |
| Conditions | Biochemical kinase inhibition assays; JNJ-47117096 measured via radioactive filter binding assay at 10 μM ATP with MELK residues 1-340; NVS-MELK8a measured via HTRF assay with full-length MELK at 20 μM ATP |
Why This Matters
The equipotent FLT3 inhibition of JNJ-47117096 enables investigation of dual MELK/FLT3 pathway effects, while NVS-MELK8a is the superior choice for experiments requiring MELK-specific phenotypes without FLT3 confounding.
- [1] Chemical Probes Portal. NVS-MELK8a Probe Report: IC50(MELK) = 2-5 nM, IC50(FLT3) = 180 nM; selectivity window ~90-fold. View Source
